molecular formula C15H18N2O3S B4275816 N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide

Cat. No.: B4275816
M. Wt: 306.4 g/mol
InChI Key: JWKZIDXABNEZBT-UHFFFAOYSA-N
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Description

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an isoindoline moiety, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: The isoindoline ring is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide can be compared with other isoindoline derivatives and thiophene-containing compounds:

    3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid: Similar in structure but lacks the thiophene ring, leading to different chemical and biological properties.

    N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-ethoxybenzamide: Contains an ethoxybenzamide group instead of the thiophene ring, resulting in different reactivity and applications.

    N-[3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide:

This compound stands out due to its unique combination of an isoindoline moiety, a thiophene ring, and a carboxamide group, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-10-7-9(8-21-10)13(18)16-17-14(19)11-5-3-4-6-12(11)15(17)20/h7-8,11-12H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKZIDXABNEZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 2
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 3
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 4
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 6
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide

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